molecular formula C8H15BrO3 B8726102 Ethyl 4-bromobutoxyacetate CAS No. 54131-75-8

Ethyl 4-bromobutoxyacetate

Cat. No.: B8726102
CAS No.: 54131-75-8
M. Wt: 239.11 g/mol
InChI Key: AYDDHWOOPHEEMP-UHFFFAOYSA-N
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Description

Ethyl 4-bromobutoxyacetate is a useful research compound. Its molecular formula is C8H15BrO3 and its molecular weight is 239.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

54131-75-8

Molecular Formula

C8H15BrO3

Molecular Weight

239.11 g/mol

IUPAC Name

ethyl 2-(4-bromobutoxy)acetate

InChI

InChI=1S/C8H15BrO3/c1-2-12-8(10)7-11-6-4-3-5-9/h2-7H2,1H3

InChI Key

AYDDHWOOPHEEMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of sodium hydride in 40 mL DMF stirred at 0° C. was slowly added ethyl glycolate (5 g, 48 mmol). After 1 hour, 1,4-dibromobutane (8.6 mL, 72 mmol) was added, and the mixture was stirred for an additional 2 hours. The reaction was allowed to warm to room temperature for an additional 3 hours. A sodium bicarbonate solution was added, and the organic layer was dried over anhydrous sodium sulfate, concentrated and the residue was purified by chromatography to afford a colorless oil.
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Synthesis routes and methods II

Procedure details

A solution of ethyl glycolate (4.6 g, 44 mmol) in DMF (50 mL) was cooled to 0° C. and′ sodium bis(trimethylsilyl)amide (1.0 M in THF, 53 mL, 53 mmol) was slowly added. The reaction was stirred for 15 minutes and 1,4-dibromobutane (5.6 mL, 48.4 mmol) was added. The reaction was warmed to room temperature and was stirred for 24 h. Et2O was added, and the organic solution was washed consecutively with HCl (1N, 3×), water (3×), and brine (1×). The organic solution was dried (Na2SO4), filtered, and concentrated. Attempted vacuum distillation removed a majority of the impurities and provided a mixture of product and 1,4-dibromobutane (3.539 g). Flash chromatography (9:1 hexanes:EtOAc) of this material provided (4-bromo-butoxy)-acetic acid ethyl ester (1.862 g). 1H NMR (400 MHz, CDCl3) δ 4.19 (q, 2H), 4.04 (s, 2H), 3.54 (t, 2H), 3.45 (t, 2H), 1.97 (m, 2H), 1.75 (m, 2H), 1.26 (t, 3H); MS 239.1 (M+).
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Synthesis routes and methods III

Procedure details

Sodium hydride (9.0 g., 0.375 mole) is suspended in 1,2-dimethoxyethane. The mixture is stirred and cooled in an ice bath while ethyl glycollate (39.0 g., 0.375 mole) is added dropwise during one hour. 1,4-Dibromobutane (108 g., 0.5 mole) is added all at once to the resulting thick suspension. The mixture is warmed gently to initiate a strongly exothermic reaction; then the mixture is heated 3 hours on the steam bath. The mixture is poured into cold water. The heavy oil layer is taken up in ether, washed with three portions of water, and dried over sodium sulfate.
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